1-(Benzyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-(Benzyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound with a complex structure that includes a benzyloxy group, a piperazine ring, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps. One common route includes the reaction of 1-(Benzyloxy)-3-chloropropan-2-ol with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH is crucial to optimize the synthesis process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler piperazine derivative.
Substitution: The hydroxyl group in the propanol backbone can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield benzoic acid derivatives, while reduction with lithium aluminum hydride can produce simpler piperazine derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets in biological systems. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The benzyloxy group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
1-(Benzyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride can be compared with other similar compounds such as:
1-(4-Methylpiperazin-1-yl)propan-2-ol: Lacks the benzyloxy group, resulting in different chemical properties and biological activities.
1-(Benzyloxy)-3-(4-methylpiperazin-1-yl)propan-2-one:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.2ClH/c1-16-7-9-17(10-8-16)11-15(18)13-19-12-14-5-3-2-4-6-14;;/h2-6,15,18H,7-13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGAQVUONFZPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COCC2=CC=CC=C2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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